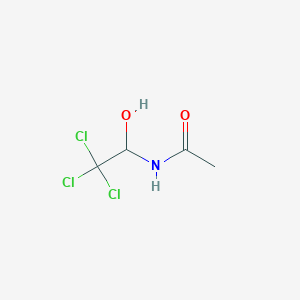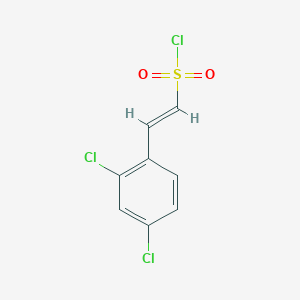
(E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride is an organic compound characterized by the presence of a dichlorophenyl group attached to an ethene sulfonyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride typically involves the reaction of 2,4-dichlorophenyl ethene with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and real-time monitoring can help optimize reaction conditions and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The ethene moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require the presence of a base or acid catalyst.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while addition reactions with halogens can produce halogenated compounds.
Applications De Recherche Scientifique
(E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to modify biomolecules and study their interactions and functions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride involves its ability to react with nucleophiles and form covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and can readily undergo substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenol: A chlorinated derivative of phenol with similar structural features but different reactivity and applications.
Thiophene Derivatives: Compounds containing a thiophene ring, which can undergo similar types of reactions but have different electronic properties and applications.
Uniqueness
(E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride is unique due to the combination of its dichlorophenyl and sulfonyl chloride groups, which confer specific reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a versatile compound for various scientific and industrial purposes.
Propriétés
IUPAC Name |
(E)-2-(2,4-dichlorophenyl)ethenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2S/c9-7-2-1-6(8(10)5-7)3-4-14(11,12)13/h1-5H/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFAGVDNFKYFHR-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(chlorosulfonyl)phenoxy]propanoic acid](/img/structure/B6611682.png)
![3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid](/img/structure/B6611693.png)
![2-[(pyridin-4-yl)methoxy]aniline](/img/structure/B6611695.png)
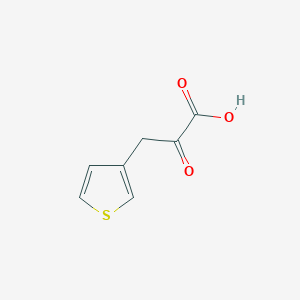
![2-[4-(Aminomethyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6611702.png)
amine hydrochloride](/img/structure/B6611718.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine hydrochloride](/img/structure/B6611720.png)
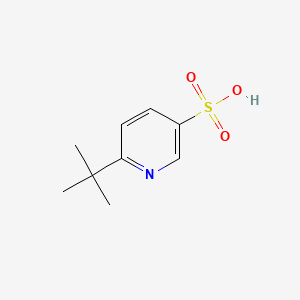
![1-[4-[2-[(2,5-Dimethylphenyl)sulfonyl]ethyl]-1-piperazinyl]ethanone](/img/structure/B6611737.png)
![N-[2-Oxo-2-[[[6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]methyl]amino]ethyl]-4-phenoxybenzamide](/img/structure/B6611750.png)
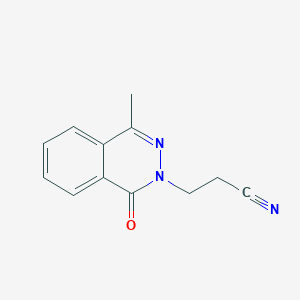
![Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate](/img/structure/B6611761.png)
